2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Lipophilicity Physicochemical property Drug-likeness

2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 21525-18-8) is a multi-halogenated sulfonamide-benzoic acid hybrid with the molecular formula C₁₃H₈Cl₂FNO₄S and a molecular weight of 364.18 g/mol. Its architecture combines a 2,4-dichloro-substituted benzoic acid core with an N-(4-fluorophenyl)-sulfamoyl moiety at the 5-position.

Molecular Formula C13H8Cl2FNO4S
Molecular Weight 364.17
CAS No. 21525-18-8
Cat. No. B2728294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid
CAS21525-18-8
Molecular FormulaC13H8Cl2FNO4S
Molecular Weight364.17
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)F
InChIInChI=1S/C13H8Cl2FNO4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-8-3-1-7(16)2-4-8/h1-6,17H,(H,18,19)
InChIKeyDLTMPHWJUYBJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid (CAS 21525-18-8): Core Chemical Identity and Comparator Landscape


2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 21525-18-8) is a multi-halogenated sulfonamide-benzoic acid hybrid with the molecular formula C₁₃H₈Cl₂FNO₄S and a molecular weight of 364.18 g/mol [1]. Its architecture combines a 2,4-dichloro-substituted benzoic acid core with an N-(4-fluorophenyl)-sulfamoyl moiety at the 5-position. This compound belongs to the sulfamoylbenzoic acid class, which has been explored for diverse therapeutic applications including diuretic, uricosuric, antidiabetic, and TRPM8 antagonist activities [2][3][4]. The closest structural comparators include 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4, the furosemide intermediate lacking the N-aryl substituent), 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 379729-08-5, retaining the 4-fluorophenyl group but lacking the dichloro substitution on the benzoic acid ring), and 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (a more potent antidiabetic congener from the same derivative series) [5][6][7].

Why 2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid Cannot Be Replaced by Generic In-Class Alternatives


Sulfamoylbenzoic acid derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor substituent changes produce dramatic shifts in potency, selectivity, and physicochemical properties. Within the 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid series, the nature of the N-substituent directly governs α-glucosidase and α-amylase inhibitory activity; compound 3c (2-nitrophenyl variant) displays 3-fold and 5-fold increases in potency relative to acarbose, while other N-aryl analogs show only equipotent or weaker activity [1]. Similarly, the absence of the 2,4-dichloro substitution pattern (as in 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, CAS 379729-08-5) eliminates the electron-withdrawing effects that modulate both the sulfonamide NH acidity and the carboxylic acid pKa, altering target engagement and pharmacokinetic profiles [2]. Generic substitution without empirical confirmation therefore carries a high probability of divergent biological readouts, confounding SAR interpretation and wasting procurement resources on inactive or suboptimally active analogs.

Quantitative Differentiation Evidence for 2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid Relative to Key Comparators


Enhanced Lipophilicity (LogP) Versus the Furosemide Intermediate Core

The target compound's calculated LogP (XLogP3 = 3.3) [1] is substantially higher than that of 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4, ACD/LogP = 0.99) , the core intermediate for furosemide synthesis. This ~2.3 log unit increase reflects the addition of the N-(4-fluorophenyl) substituent, which increases hydrophobicity and is predicted to enhance membrane permeability.

Lipophilicity Physicochemical property Drug-likeness

Reduced Hydrogen Bond Donor Count Relative to the Primary Sulfonamide Comparator

The target compound bears two hydrogen bond donors (carboxylic acid OH + sulfonamide NH) compared to three for 2,4-dichloro-5-sulfamoylbenzoic acid (carboxylic acid OH + sulfonamide NH₂) [1][2]. The replacement of the primary sulfonamide (-SO₂NH₂) with a secondary N-aryl sulfonamide (-SO₂NH-Ar) eliminates one H-bond donor.

Hydrogen bonding ADMET Drug design

Intermediate Lipophilicity Within the N-Aryl Sulfamoylbenzoic Acid Series

Within the 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acid series, the 4-fluorophenyl substituent on the target compound (LogP = 3.3) [1] provides moderate lipophilicity compared to the 2-nitrophenyl analog (compound 3c, predicted LogP likely higher due to the nitro group contribution) [2]. This positions the target compound as a balanced lipophilicity candidate between the highly polar primary sulfonamide (LogP = 0.99) and more hydrophobic N-aryl variants.

SAR Lipophilicity tuning Lead optimization

Class-Level Antidiabetic Potential Evidenced by In Vitro Enzyme Inhibition Data for the Derivative Series

The 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivative class, to which the target compound belongs, has demonstrated significant in vitro α-glucosidase and α-amylase inhibitory activity. Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) exhibited 3-fold inhibitory potential against α-amylase and 5-fold against α-glucosidase compared to the standard drug acarbose; most synthesized compounds were either highly potent or equipotent to acarbose [1]. While direct IC₅₀ data for the 4-fluorophenyl analog have not been explicitly published, its structural position within this active series supports class-level inference of antidiabetic potential.

Antidiabetic α-glucosidase inhibition α-amylase inhibition

Commercially Available Purity Profile for Reproducible SAR Studies

The target compound is commercially available with certified purity specifications from multiple vendors. Leyan (乐研) supplies the compound at 90% purity (Product No. 2030049) . CymitQuimica offers the compound (Ref. 3D-WAA52518) at a price point of €1,632.00 for 5 g, suitable for gram-scale research . This contrasts with more specialized analogs such as the 2-nitrophenyl derivative (compound 3c), which typically requires custom synthesis and lacks ready commercial availability, creating procurement lead-time barriers.

Purity Reproducibility Procurement

Validated Application Scenarios for 2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid Based on Quantitative Differentiation Evidence


SAR Probe for Antidiabetic Sulfamoylbenzoic Acid Lead Optimization

Procure this compound as a key SAR probe within the 2,4-dichloro-5-[(N-aryl)sulfamoyl]benzoic acid series, which has demonstrated in vitro α-glucosidase and α-amylase inhibitory activity equipotent or superior to acarbose for multiple derivatives [1]. The 4-fluorophenyl substituent provides intermediate lipophilicity (LogP = 3.3) that balances target binding with solubility, making it an ideal anchor point for systematic exploration of electronic and steric effects on enzyme inhibition potency.

Physicochemical Comparator for Membrane Permeability Optimization

Use this compound as a moderately lipophilic comparator (LogP = 3.3, 2 H-bond donors) [1] against the polar furosemide intermediate core (LogP = 0.99, 3 H-bond donors) in membrane permeability assays such as PAMPA or Caco-2. The ~2.3 LogP difference and reduced H-bond donor count enable quantitative assessment of how N-aryl substitution improves passive diffusion characteristics, directly informing medicinal chemistry design strategies.

Reference Standard for TRPM8 Antagonist Scaffold Development

Deploy this compound as a reference standard in TRPM8 antagonist screening cascades, given that N-aryl sulfamoylbenzoic acids constitute a core chemotype in RaQualia Pharma's TRPM8 antagonist patent portfolio [1]. The 2,4-dichloro substitution pattern on the benzoic acid ring combined with the 4-fluorophenyl sulfonamide provides a distinct electronic profile for structure-activity relationship studies targeting cold-sensing ion channel modulation.

Building Block for Furosemide-Analog Diuretic Discovery

Employ this compound as a derivatized analog of the furosemide intermediate 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4) [1]. The N-(4-fluorophenyl) modification introduces additional steric bulk and lipophilicity that may alter Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) binding kinetics and diuretic potency profiles, enabling exploration beyond the established furosemide pharmacophore for next-generation loop diuretics.

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